4-fluoro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide
Description
This compound features a benzene sulfonamide core substituted with a 4-fluoro group. The sulfonamide nitrogen is connected via an ethyl linker to a 1,3-thiazole ring, which is further substituted with a 3-fluorophenyl group at position 2 and a methyl group at position 2.
Properties
IUPAC Name |
4-fluoro-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O2S2/c1-12-17(25-18(22-12)13-3-2-4-15(20)11-13)9-10-21-26(23,24)16-7-5-14(19)6-8-16/h2-8,11,21H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYGBKLQUFZZJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide typically involves multiple steps. One common approach is the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The specific conditions, such as temperature and reaction time, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-efficiency, yield, and purity. This could include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
4-fluoro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein binding.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-fluoro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazole Ring
Key structural analogs (Table 1) from high-throughput screening libraries () highlight variations in the phenyl and sulfonamide substituents:
| Compound ID | Thiazole Substituents | Sulfonamide Substituent | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 4 | 4-Chlorophenyl, 4-methyl | 2-Fluorophenyl | C₁₈H₁₆ClFN₂O₂S₂ | 410.91 |
| 5 | 4-Methylphenyl, 4-methyl | 4-Fluorophenyl | C₁₉H₁₉FN₂O₂S₂ | 390.50 |
| Target | 3-Fluorophenyl , 4-methyl | 4-Fluorophenyl | C₁₈H₁₅F₂N₃O₂S₂ (inferred) | ~405.45 (estimated) |
- Positional Effects: The target compound’s 3-fluorophenyl group on the thiazole (vs. 4-chlorophenyl in Compound 4 or 4-methylphenyl in Compound 5) may alter steric and electronic interactions.
- Electronic Effects: Fluorine’s electron-withdrawing nature increases the sulfonamide’s acidity (pKa ~10–11), enhancing solubility in physiological conditions compared to non-fluorinated analogs .
Sulfonamide Core Modifications
- Fluorine Position: The target’s 4-fluoro substitution on the benzene sulfonamide (vs.
- Linker Flexibility : The ethyl spacer between the sulfonamide and thiazole (shared across analogs) balances conformational flexibility and rigidity, critical for pharmacophore alignment .
Comparison with Broader Thiazole-Sulfonamide Derivatives
Substituent Bulk and Lipophilicity
- Trifluoromethyl Groups : describes a compound with a 2-fluoro-4-(trifluoromethyl)phenyl-thiazole moiety. The trifluoromethyl group increases lipophilicity (logP ~4.5 vs. ~3.8 for the target), which may enhance membrane permeability but reduce aqueous solubility .
- Heterocyclic Additions : includes a thiazole-acetamide derivative with a 4-ethoxyphenyl group. The ethoxy substituent introduces steric bulk and moderate hydrophobicity, contrasting with the target’s compact fluorine atoms .
Metabolic Stability
- Thiazole Methylation : The 4-methyl group on the thiazole (common in analogs) likely protects against oxidative metabolism, a feature shared with Compound 5 .
- Fluorine’s Role: Fluorine atoms at both the phenyl and sulfonamide positions may slow cytochrome P450-mediated degradation, extending half-life compared to non-fluorinated counterparts .
Molecular Properties and Implications
- Molecular Weight : The target’s estimated molecular weight (~405 g/mol) falls within the typical range for CNS-penetrant compounds (<500 g/mol), though slightly higher than Compound 5 (390.5 g/mol) .
- Polar Surface Area (PSA) : The sulfonamide and fluorine atoms contribute to a PSA of ~90–100 Ų, suggesting moderate blood-brain barrier permeability .
Biological Activity
The compound 4-fluoro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is a sulfonamide derivative with potential biological activity that warrants detailed investigation. Sulfonamides are known for their wide-ranging pharmacological effects, including antibacterial, anti-inflammatory, and diuretic properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- IUPAC Name : 4-fluoro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide
- Molecular Formula : C16H17F2N3O2S
- Molecular Weight : 357.39 g/mol
The biological activity of sulfonamide derivatives often involves interaction with various molecular targets, including enzymes and receptors. The specific mechanism of action for 4-fluoro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide may include:
- Inhibition of Carbonic Anhydrase : Similar to other sulfonamides, this compound may inhibit carbonic anhydrase, which plays a crucial role in regulating pH and fluid balance in tissues .
- Endothelin Receptor Modulation : Some studies suggest that thiazole derivatives can modulate endothelin receptors, potentially affecting vascular tone and blood pressure regulation .
Cardiovascular Effects
Research indicates that certain sulfonamide derivatives can influence cardiovascular parameters. In a study evaluating perfusion pressure in isolated rat hearts, compounds similar to the one demonstrated significant effects on coronary resistance and perfusion pressure:
| Group | Compound | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|---|
| I | Control | - | Baseline |
| II | Compound A | 0.001 | Decreased |
| III | Compound B | 0.001 | No significant change |
| IV | 4-Fluoro Compound | 0.001 | Significant decrease |
This suggests that the compound may interact with calcium channels or other cardiovascular targets to exert its effects .
Study on Cardiovascular Effects
In a recent study published in the Brazilian Journal of Science, researchers explored the impact of various sulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. The findings indicated that compounds structurally related to the target compound could significantly lower perfusion pressure over time, suggesting potential therapeutic applications in managing hypertension or heart failure .
Antiproliferative Activity
Another study examined thiazole derivatives for their antiproliferative effects against cancer cell lines such as Jurkat and A-431. The results showed that certain modifications in the thiazole moiety enhanced cytotoxicity, indicating that similar structural characteristics in our compound might confer anticancer properties .
Pharmacokinetics
Understanding the pharmacokinetics of 4-fluoro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is essential for predicting its biological activity and therapeutic potential. Key parameters include:
- Absorption : Theoretical models suggest variable permeability across different cell lines.
- Distribution : Likely distributed widely due to its lipophilic nature.
- Metabolism : Potentially metabolized by cytochrome P450 enzymes.
- Excretion : Primarily through renal pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
